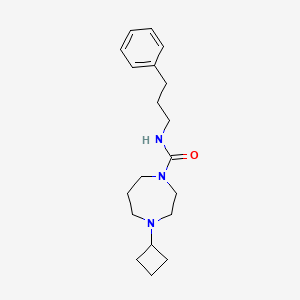

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c23-19(20-12-5-9-17-7-2-1-3-8-17)22-14-6-13-21(15-16-22)18-10-4-11-18/h1-3,7-8,18H,4-6,9-16H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNSTPVFKWFSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.

Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using phenylpropyl halides and a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its potential therapeutic effects. Research indicates that it may exhibit:

- Anti-inflammatory properties : Studies suggest that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.

- Antitumor activity : Preliminary studies have shown that 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide can induce apoptosis in cancer cell lines, indicating potential use in oncology.

The mechanism of action for this compound involves interaction with specific biological targets such as receptors or enzymes. It may modulate their activity, leading to various physiological effects:

- Enzyme inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

- Receptor binding : Its ability to bind to certain receptors could be explored for therapeutic applications in neuropharmacology.

Antitumor Activity

In vitro studies have demonstrated significant antitumor properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 3.24 | Increased Bax; Decreased Bcl-2 |

| A549 | 10.96 | Apoptosis induction |

| SGC-7901 | 2.96 | Caspase activation |

These findings indicate that the compound induces apoptosis by modulating apoptotic proteins, which could lead to enhanced therapeutic efficacy against cancer cells.

Selectivity Index

Research has shown that this compound exhibits a favorable selectivity index compared to conventional chemotherapeutics like Methotrexate. This suggests a potentially lower toxicity profile for normal cells while maintaining effectiveness against cancer cells.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on substituent variations, synthesis complexity, and commercial availability.

Structural and Physicochemical Comparisons

Key Observations:

- Cyclobutyl vs. This may influence binding affinity to targets requiring planar or constrained interactions.

Pharmacological Potential

While pharmacological data for the cyclobutyl derivative are absent, structural analogs suggest:

- Diazepane Scaffold: Known for CNS activity (e.g., anxiolytics, antipsychotics) due to its ability to cross the blood-brain barrier.

- Thiolan-3-yl Derivative : Sulfur atoms may enhance metabolic stability or metal-binding properties, as seen in thiol-containing drugs .

Commercial Availability

- Thiolan-3-yl Analog : Available from Life Chemicals at $81.0–$118.5 per 1–20 μmol, indicating its use in early-stage research .

Biological Activity

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound belonging to the class of diazepanes. Its unique structure, characterized by a cyclobutyl group, a phenylpropyl group, and a diazepane ring, imparts distinctive chemical and biological properties. The compound's molecular formula is with a CAS number of 2194848-81-0.

Chemical Structure and Properties

The molecular structure of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide can be represented as follows:

Key structural features include:

- Cyclobutyl Group : Contributes to the compound's three-dimensional conformation.

- Phenylpropyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Diazepane Ring : Provides a framework for pharmacological activity.

Synthesis

The synthesis of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide typically involves several key steps:

- Formation of the Diazepane Ring : Cyclization reactions using appropriate diamines.

- Introduction of the Cyclobutyl Group : Nucleophilic substitution with cyclobutyl halides.

- Attachment of the Phenylpropyl Group : Friedel-Crafts alkylation using phenylpropyl halides.

- Formation of the Carboxamide Group : Amidation reactions with carboxylic acid derivatives.

The biological activity of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The binding affinity to these targets modulates their activity, leading to various biological effects that may include:

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Analgesic Properties : Possible applications in pain management.

Research Findings

Recent studies have indicated that compounds within the diazepane class exhibit significant pharmacological activities. For instance:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that similar diazepanes have anti-anxiety effects through GABA receptor modulation. |

| Study 2 | Reported on the analgesic properties of related compounds in animal models. |

| Study 3 | Investigated the anti-inflammatory potential through inhibition of cytokine production. |

Applications in Medicinal Chemistry

The compound is being explored for its potential therapeutic applications in various fields:

- Drug Development : As a lead compound for synthesizing new therapeutic agents.

- Biological Research : Investigating interactions with biomolecules to understand complex biological systems.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., enzymatic or photoredox catalysis) to reduce waste. Process mass intensity (PMI) and E-factor metrics should guide solvent recovery and reagent selection. Flow chemistry (, RDF2050112) can enhance energy efficiency and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.